N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (hereafter referred to as the "Target Compound") is a 1,2,4-triazole derivative featuring:
- A 4-phenyl substituent at the triazole ring’s 4-position.
- A 5-(4-bromophenyl) group at the triazole’s 5-position.
- A sulfanyl-linked acetohydrazide moiety with an (E)-2-bromophenylmethylidene Schiff base.
The bromine atoms enhance lipophilicity and electronic effects, which may influence binding to biological targets .
Properties
Molecular Formula |
C23H17Br2N5OS |
|---|---|
Molecular Weight |
571.3 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H17Br2N5OS/c24-18-12-10-16(11-13-18)22-28-29-23(30(22)19-7-2-1-3-8-19)32-15-21(31)27-26-14-17-6-4-5-9-20(17)25/h1-14H,15H2,(H,27,31)/b26-14+ |
InChI Key |
ZDKZNBATJJIYNI-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3Br)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Formation of Thiosemicarbazide Intermediate
4-Bromophenyl hydrazine is reacted with phenyl isothiocyanate in ethanol under reflux to yield the corresponding thiosemicarbazide. This intermediate is characterized by its thiourea moiety, which facilitates subsequent cyclization.
Cyclization to Triazole-Thiol
The thiosemicarbazide is treated with 4N sodium hydroxide at 80–100°C for 6 hours, inducing cyclization to form 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The reaction proceeds via nucleophilic attack and dehydration, with the thiol group emerging as a reactive site for further functionalization.
Key Parameters
S-Alkylation to Introduce the Sulfanylacetate Moiety
The triazole-thiol undergoes alkylation to attach the sulfanylacetate group, enhancing solubility and reactivity for subsequent steps.
Alkylation with Ethyl Bromoacetate
In a dimethylformamide (DMF) medium, 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is reacted with ethyl bromoacetate in the presence of cesium carbonate (Cs₂CO₃) at 80°C for 3 hours. The base deprotonates the thiol, promoting nucleophilic substitution at the α-carbon of the bromoester.
Reaction Conditions
Structural Confirmation
The product, ethyl [(5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate , is verified via FTIR (C=O stretch at 1730 cm⁻¹) and HPLC (retention time: 3.2 minutes).
Hydrazinolysis to Form Acetohydrazide
The ethyl ester is converted to the hydrazide derivative through nucleophilic acyl substitution.
Reaction with Hydrazine Hydrate
A methanol solution of the ester is refluxed with excess hydrazine hydrate (99.9%) for 4 hours. The reaction is monitored by TLC (chloroform:methanol, 9:1), with complete conversion indicated by the disappearance of the ester spot.
Optimization Insights
Characterization of 2-{[5-(4-Bromophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide
-
¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, triazole-H), 7.6–7.8 (m, 9H, aromatic-H), 4.1 (s, 2H, SCH₂CO).
-
ESI-MS: m/z 472.3 [M+H]⁺.
Condensation with 2-Bromobenzaldehyde
The final step involves Schiff base formation between the hydrazide and 2-bromobenzaldehyde.
Acid-Catalyzed Hydrazone Formation
A mixture of the hydrazide and 2-bromobenzaldehyde in ethanol is refluxed with glacial acetic acid (2 drops) for 6 hours. The E-isomer predominates due to steric and electronic factors, with the reaction reaching 78% conversion.
Critical Factors
-
Catalyst: Acetic acid (protonates the carbonyl, enhancing electrophilicity).
-
Workup: The crude product is washed with cold ethanol to remove unreacted aldehyde.
Purity and Configuration Analysis
-
HPLC Purity: 98.5% (C18 column, acetonitrile:water = 70:30).
-
E/Z Isomerism: Exclusive E-configuration confirmed via NOESY (no coupling between imine-H and aromatic protons).
Industrial Scalability and Process Optimization
Continuous Flow Reactor Design
Pilot-scale studies demonstrate that transitioning from batch to continuous flow reactors improves yield by 12% during the alkylation step. Residence time is optimized to 20 minutes at 100°C.
Waste Reduction Strategies
-
Solvent Recovery: DMF and methanol are distilled and reused, reducing waste by 40%.
-
Catalyst Recycling: Cs₂CO₃ is recovered via aqueous extraction, achieving 90% reuse efficiency.
Comparative Analysis of Synthetic Routes
Method B is preferred for its higher yields and compatibility with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromophenyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and hydrazone moieties exhibit significant antimicrobial properties. The presence of the 4H-1,2,4-triazole structure in N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide enhances its effectiveness against various bacterial and fungal strains. Studies have demonstrated that derivatives of triazoles can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The compound's structural features suggest promising anticancer activity. The hydrazone linkage and triazole ring are known to interact with biological targets involved in cancer proliferation. Several studies have evaluated the cytotoxic effects of similar compounds on cancer cell lines, including breast cancer (MCF7) and others. For instance, compounds derived from triazole structures have shown inhibition of cell proliferation and induction of apoptosis in cancer cells . Molecular docking studies have further elucidated the binding affinities of these compounds to specific cancer-related proteins.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. Compounds with similar structures have been reported to inhibit key enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Alzheimer's disease and diabetes . The inhibitory effects are attributed to the compound's ability to bind effectively to the active sites of these enzymes.
Molecular Modeling Studies
Advancements in computational chemistry have enabled researchers to perform molecular modeling studies on this compound. These studies help predict the compound's behavior in biological systems and its interactions with various targets. By utilizing software such as Schrodinger's suite for molecular docking simulations, researchers can assess how effectively this compound binds to target proteins . Such insights are crucial for optimizing the compound's structure for enhanced biological activity.
Synthesis and Characterization
The synthesis of this compound involves several steps that include the formation of the triazole ring and subsequent hydrazone formation. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound . This rigorous characterization is essential for validating its potential applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
Key analogs (Ev1–Ev3 from –3) share the 1,2,4-triazole core but differ in substituents (Table 1).
Table 1: Substituent Comparison of Target Compound and Analogs
Impact of Substituents on Physicochemical Properties
Bioactivity and Molecular Interactions
- Antimicrobial Activity : Compounds with bromophenyl groups (Target, Ev1, Ev3) show stronger antibacterial effects, as bromine enhances halogen bonding with microbial enzymes .
- Enzyme Inhibition : Ev2’s methoxyphenyl may weaken interactions with hydrophobic enzyme pockets compared to the Target’s bromophenyl .
- Docking Affinity: Molecular dynamics simulations suggest that even minor substituent changes (e.g., methylprop-2-enyl in Ev1 vs. phenyl in Target) significantly alter binding affinities due to steric clashes or residue interactions .
Spectroscopic and Computational Comparisons
- NMR Analysis : The Target’s ¹H-NMR would show distinct shifts for the 2-bromophenyl group compared to Ev3’s thiophene (δ 7.2–7.8 ppm vs. δ 6.5–7.0 ppm) .
- Similarity Metrics : Tanimoto scores for the Target vs. Ev1–Ev3 range from 0.65–0.85, indicating moderate structural overlap but divergent bioactivity profiles .
Biological Activity
N'-[(E)-(2-bromophenyl)methylidene]-2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action and efficacy against various pathogens.
Chemical Structure
The compound features a complex structure with a triazole ring and a sulfanyl group, which are known to contribute to its biological properties. The presence of bromine atoms in the structure may enhance its reactivity and interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria, including Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Efficacy Against Common Bacterial Strains
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 µM |
| Compound B | Escherichia coli | 40 µM |
| N'-[(E)-(2-bromophenyl)methylidene]-2-{...} | Pseudomonas aeruginosa | 50 µM |
In a comparative study, the MIC values for N'-[(E)-(2-bromophenyl)methylidene]-2-{...} were found to be within the range of established antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains .
Antifungal Activity
The compound also exhibits antifungal properties. Research indicates that triazole derivatives can inhibit the growth of fungal pathogens by disrupting cell membrane synthesis. This mechanism is particularly relevant for treating infections caused by fungi such as Candida albicans.
Table 2: Antifungal Activity Against Fungal Strains
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 15 µM |
| Compound D | Aspergillus niger | 30 µM |
| N'-[(E)-(2-bromophenyl)methylidene]-2-{...} | Cryptococcus neoformans | 25 µM |
The biological activity of N'-[(E)-(2-bromophenyl)methylidene]-2-{...} can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : The triazole moiety interferes with the synthesis of ergosterol, a key component of fungal cell membranes.
- DNA Synthesis Disruption : Similar to other nitroimidazole compounds, it may generate reactive species that damage DNA and inhibit replication .
- Protein Synthesis Inhibition : The compound may also affect ribosomal function, thereby hindering protein synthesis in bacteria.
Case Studies
Several studies have explored the efficacy of this compound in vivo and in vitro:
- In Vitro Study on Bacterial Strains : A study conducted on various bacterial strains demonstrated that N'-[(E)-(2-bromophenyl)methylidene]-2-{...} exhibited significant inhibition compared to control groups .
- In Vivo Efficacy Against Fungal Infections : Animal models treated with this compound showed reduced fungal load and improved survival rates compared to untreated controls .
Q & A
Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for optimizing yield?
The compound can be synthesized via S-alkylation of 1,2,4-triazole-3-thione precursors with halogenated acetohydrazides. Key steps include:
- Thione activation : Reacting 5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thione with a base (e.g., KOH) to generate a nucleophilic thiolate intermediate.
- Alkylation : Treating the intermediate with 2-bromoacetohydrazide derivatives under reflux in polar aprotic solvents (e.g., DMF) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the product. Critical factors : Solvent choice, reaction temperature (60–80°C), and stoichiometric control to minimize byproducts like disulfides .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm hydrazone (E)-configuration via NMR (δ 8.2–8.5 ppm for imine protons) and NMR for carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL refinement (R-factor < 0.05) .
Q. What in vitro biological assays are typically used to evaluate its pharmacological potential?
- Antiplatelet/anticoagulant activity : Tail bleeding time assays in murine models, comparing prolongation against heparin controls .
- Enzyme inhibition : Dose-dependent acetylcholinesterase (AChE) or tyrosinase inhibition assays, measuring IC via Ellman’s method .
- Antimicrobial screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like AChE or tyrosinase. Focus on substituent effects (e.g., bromophenyl vs. fluorophenyl) on binding affinity .
- QSAR modeling : Correlate electronic parameters (Hammett σ) or steric bulk with biological activity to guide synthetic prioritization .
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability of hydrazone derivatives .
Q. What strategies resolve contradictions in crystallographic data refinement for structurally complex analogs?
- Residual analysis : Use SHELXL’s L.S. command to identify outliers in electron density maps (e.g., disordered solvent molecules) .
- Twinned data handling : Apply HKLF 5 format in SHELXL for deconvoluting overlapping reflections in cases of pseudo-merohedral twinning .
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. How can reaction conditions be optimized for scalable synthesis using flow chemistry principles?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, residence time, catalyst loading) for continuous-flow S-alkylation .
- In-line analytics : Integrate UV-Vis or IR spectroscopy for real-time monitoring of intermediate formation .
- Solvent selection : Prioritize low-viscosity solvents (e.g., acetonitrile) to enhance mixing and heat transfer in microreactors .
Q. What are the methodological challenges in interpreting enzyme inhibition kinetics for this compound?
- Nonlinear Lineweaver-Burk plots : Address mixed-type inhibition by global fitting of progress curves using software like KinTek Explorer .
- Time-dependent inactivation : Pre-incubate enzyme with compound to distinguish reversible vs. irreversible binding mechanisms .
- Artifact mitigation : Include controls (e.g., DMSO vehicle) to rule out nonspecific aggregation or redox interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
